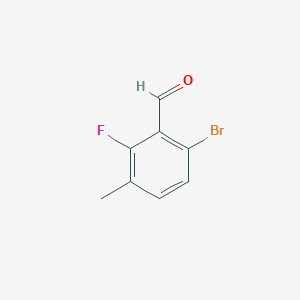

6-Bromo-2-fluoro-3-methylbenzaldehyde

描述

6-Bromo-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methylbenzaldehyde typically involves the bromination and fluorination of 3-methylbenzaldehyde. One common method includes the following steps:

Bromination: 3-methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

6-Bromo-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: 6-Bromo-2-fluoro-3-methylbenzoic acid.

Reduction: 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In organic synthesis, 6-bromo-2-fluoro-3-methylbenzaldehyde serves as an intermediate for the production of more complex organic molecules. It is particularly valuable for:

- Synthesis of pharmaceuticals : Its unique substituents allow for the modification of drug-like properties.

- Building blocks in the preparation of specialty chemicals.

Biology

The compound is utilized in biological studies, particularly in:

- Enzyme interactions : It has been employed to investigate enzyme activity, including its role as an inhibitor of cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This inhibition could have implications for pharmacokinetics and drug-drug interactions.

Medicine

Research indicates potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant cytotoxic effects against human colon cancer cells at concentrations of 7.5 µM and 15 µM over 24 to 48 hours.

Case Studies

- Anticancer Potential : A study evaluated the effects of this compound on human cancer cell lines, revealing a notable decrease in cell viability, suggesting its potential as a therapeutic agent against specific cancers.

- Enzyme Inhibition Study : Another investigation focused on its inhibitory effects on CYP1A2 activity, demonstrating that this compound could alter drug metabolism profiles in patients taking medications processed by this pathway.

作用机制

The mechanism of action of 6-Bromo-2-fluoro-3-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the context of its use.

相似化合物的比较

Similar Compounds

6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

2-Bromo-6-fluoro-3-methylbenzaldehyde: Similar structure but with different positions of the bromine and fluorine atoms.

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group and a carboxylic acid group instead of an aldehyde.

Uniqueness

6-Bromo-2-fluoro-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable for targeted synthetic applications and research studies.

生物活性

6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS: 1114809-22-1) is an aromatic aldehyde that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.04 g/mol. Its structure features a bromine atom at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the benzene ring. This configuration contributes to its unique chemical reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interaction : The compound may act as a reactive intermediate in enzymatic reactions, potentially influencing enzyme kinetics and pathways involved in metabolic processes.

- Protein Binding : The halogen atoms (bromine and fluorine) can participate in non-covalent interactions such as halogen bonding, which may modulate the activity of receptors and other proteins .

- Oxidative Stress Modulation : Preliminary studies suggest that halogenated compounds can influence oxidative stress pathways, which are critical in various biological processes including inflammation and cell signaling .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various pathogens. Its structural features may enhance its ability to penetrate microbial membranes, leading to increased efficacy.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, suggesting that this compound may possess similar properties .

Comparative Analysis

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds reveals significant insights:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 1114809-22-1 | Antimicrobial, Anti-inflammatory |

| 2-Fluoro-6-hydroxybenzoic acid | 91659-03-9 | Limited antimicrobial activity |

| 6-Bromo-2-fluoro-3-methoxybenzoic acid | 935534-45-5 | Moderate anti-inflammatory effects |

This table illustrates that while similar compounds exist, the unique combination of halogens in this compound enhances its biological activities.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated benzaldehydes:

- Antimicrobial Activity Study : A recent investigation demonstrated that halogenated benzaldehydes exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of bromine significantly enhances membrane permeability, increasing susceptibility to these compounds.

- Inflammation Modulation : In vitro studies indicated that derivatives of halogenated benzaldehydes can inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in inflammatory diseases .

- Mechanistic Insights : Research into the mechanisms of action revealed that these compounds could act as enzyme inhibitors in specific metabolic pathways, providing insights into their potential use as pharmacological agents for metabolic disorders.

常见问题

Q. Basic: What are the optimal synthetic routes for 6-bromo-2-fluoro-3-methylbenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of halogenated benzaldehydes typically involves directed ortho-metalation or Friedel-Crafts acylation followed by halogenation. For this compound:

- Step 1 : Start with 3-methylbenzaldehyde. Introduce fluorine via electrophilic aromatic substitution using F₂ gas or Selectfluor® under controlled pH (e.g., acetic acid buffer) to minimize over-halogenation .

- Step 2 : Bromination at the para-position to the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) at 0–5°C to enhance regioselectivity .

- Yield Optimization : Lower temperatures (≤10°C) reduce side reactions like di-bromination, while inert atmospheres (N₂/Ar) prevent oxidation of the aldehyde group. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass verification (theoretical m/z: 230.97 [M+H]⁺) ensures molecular integrity .

- FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .

Q. Advanced: How does the electronic interplay between bromine, fluorine, and methyl groups affect reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing bromine (meta to aldehyde) and fluorine (ortho to aldehyde) create a polarized aromatic ring, enhancing electrophilicity at specific positions. The methyl group (electron-donating) slightly offsets deactivation, enabling selective Suzuki-Miyaura couplings at the bromine site.

- Example : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C yields biaryl products. Monitor regioselectivity via LC-MS to confirm mono-substitution .

Q. Advanced: What strategies mitigate decomposition of this compound during prolonged storage?

Methodological Answer:

- Storage Conditions : Store at 0–4°C in amber vials under inert gas (Ar) to prevent photo-oxidation of the aldehyde group and hydrolysis of C-Br bonds .

- Stabilization : Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation. Confirm stability via accelerated aging tests (40°C/75% RH for 14 days) with periodic HPLC analysis .

Q. Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-deficient sites.

- Key Insight : The aldehyde group and fluorine create a low-electron-density region at C-6 (bromine site), favoring nucleophilic aromatic substitution (SNAr) with amines or thiols. Compare computed activation energies for competing pathways to prioritize synthetic routes .

Q. Basic: What are the solubility challenges of this compound in common reaction solvents?

Methodological Answer:

This compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic methyl and halogen groups.

- Optimization : Use dichloromethane (DCM) or THF with sonication (30 min) to achieve 0.5–1.0 M solutions. For aqueous reactions, employ co-solvents like acetone (20% v/v) to enhance miscibility .

Q. Advanced: How to design derivatives of this compound for enhanced bioactivity in medicinal chemistry?

Methodological Answer:

- Derivatization : Convert the aldehyde to a Schiff base (e.g., with hydrazines) or reduce to a benzyl alcohol for improved pharmacokinetics.

- Bioisosteric Replacement : Substitute bromine with a trifluoromethyl group (CF₃) to modulate lipophilicity and target binding. Validate via docking studies (AutoDock Vina) against enzymes like kinases or proteases .

Q. Advanced: What mechanistic insights explain competing side reactions during bromination of the parent benzaldehyde?

Methodological Answer:

Bromination may yield di-substituted byproducts due to radical chain mechanisms under high-temperature or light exposure.

- Control Strategy : Use NBS in CCl₄ at 0°C with AIBN initiator (0.5 mol%) to favor mono-bromination. Quench excess bromine with Na₂S₂O₃ and monitor via TLC (hexane/EtOAc 4:1) .

Q. Basic: How to troubleshoot low yields in the final purification step?

Methodological Answer:

- Recrystallization : Use a hexane/ethyl acetate gradient (9:1 to 3:1) to isolate the product. Slow cooling (1°C/min) enhances crystal purity.

- Column Chromatography : Optimize silica gel mesh size (230–400) and eluent polarity (Rf ~0.3). For persistent impurities, employ preparative HPLC with a C18 column .

Q. Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Heat Management : Exothermic bromination requires jacketed reactors with precise temperature control (−5 to 5°C) to prevent runaway reactions.

- Cost-Effective Catalysts : Replace Pd(PPh₃)₄ with heterogeneous catalysts (e.g., Pd/C) for Suzuki couplings, reducing metal leaching and purification costs. Validate scalability via DoE (Design of Experiments) to optimize reagent stoichiometry .

属性

IUPAC Name |

6-bromo-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZCMNVTXPJOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729154 | |

| Record name | 6-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-22-1 | |

| Record name | 6-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。